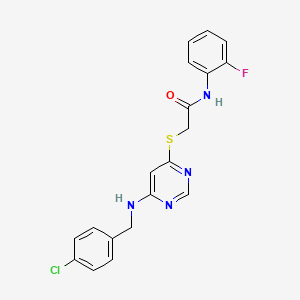

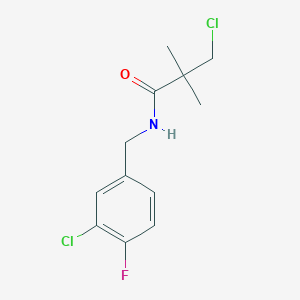

![molecular formula C11H13NO4S B2564927 methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate CAS No. 519044-87-2](/img/structure/B2564927.png)

methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibition

This compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the process of inflammation and pain. It has been shown that derivatives of this compound can selectively inhibit COX-2, which could lead to the development of new anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors .

Anti-inflammatory Applications

Linked to its COX-2 inhibition properties, Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate derivatives have been evaluated for their anti-inflammatory activity. This includes both in vitro and in vivo assessments, which could pave the way for new treatments for inflammatory diseases .

Ulcerogenic Liability Assessment

The compound’s derivatives have also been assessed for their ulcerogenic liability. This is crucial for the development of safer anti-inflammatory medications, as many current drugs can cause gastrointestinal issues. Studies have shown that some derivatives have a lower ulcer index, indicating a reduced risk of causing ulcers .

Histopathological Evaluation

In addition to the above applications, histopathological evaluations have been performed on these compounds to assess their cariogenic effects. This is important for understanding the potential long-term effects of these compounds on the body’s tissues .

Drug-likeness and ADME Profiles

The compound has been subjected to in silico prediction of its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and drug-likeness profiles. This helps in understanding the compound’s behavior in the human body and its potential as a pharmaceutical agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate derivatives with COX-2 at the molecular level. This aids in the rational design of new drugs by revealing how the compound binds to the enzyme and blocks its activity .

Synthesis of Benzimidazole Derivatives

The compound’s structure has been utilized in the design and synthesis of a novel series of benzimidazole derivatives. These derivatives have been explored for various pharmacological activities, demonstrating the compound’s versatility as a building block in medicinal chemistry .

Development of Selective COX-2 Inhibitors

Finally, the research into Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate has contributed to the development of new selective COX-2 inhibitors. These inhibitors have the potential to offer targeted treatment options with reduced adverse effects, especially in the context of chronic pain management .

Eigenschaften

IUPAC Name |

methyl (E)-3-[3-(methanesulfonamido)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-11(13)7-6-9-4-3-5-10(8-9)12-17(2,14)15/h3-8,12H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCLCMXWSFKFAX-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

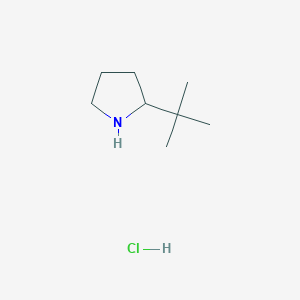

![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)

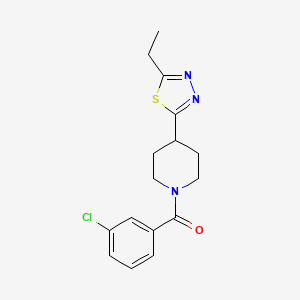

![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2564846.png)

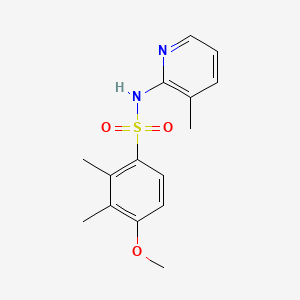

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2564847.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)

![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)

![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)